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Pyridostatin Trihydrochloride

PARP1 inhibition DNA damage repair BRCA-deficient cancer

Sourcing a reliable G4 ligand for PARP1 or BRCA-mutant studies can be challenging. Pyridostatin Trihydrochloride offers exclusive, validated functionality: - Unique PARP1 G4 stabilization absent in BMH21/BA41 comparators. - Proven in vivo efficacy in PARPi-resistant BRCA1/2-deficient PDX models (7.5 mg/kg/day i.v.). - Defined telomeric G4 topology preference for reproducible biophysical assays.

Molecular Formula C31H35Cl3N8O5
Molecular Weight 706.0 g/mol
Cat. No. B10825159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridostatin Trihydrochloride
Molecular FormulaC31H35Cl3N8O5
Molecular Weight706.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl
InChIInChI=1S/C31H32N8O5.3ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*1H
InChIKeyXTQGEKUFIQTXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridostatin Trihydrochloride: A G-Quadruplex Stabilizer with Defined Structural Differentiation from In-Class Ligands


Pyridostatin Trihydrochloride (RR82 trihydrochloride) is a synthetic small-molecule G-quadruplex (G4) stabilizer belonging to the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold class [1]. It binds and stabilizes telomeric and non-telomeric DNA and RNA G4 structures with a reported binding affinity (Kd) of 490 nM in cell-free assays . As a well-characterized reference G4 ligand used extensively in comparative pharmacology studies, it serves as a benchmark for evaluating G4-targeting selectivity and functional outcomes across diverse experimental systems [2].

Benchmark G4 ligand for comparative pharmacology and selectivity studies
DNA/RNA G4 stabilization with reported binding affinity context
Flexible scaffold with adaptive π–π stacking and hydrogen bonding

Why Pyridostatin Trihydrochloride Cannot Be Replaced by Generic G4 Ligands: Structural and Functional Divergence


G-quadruplex ligands are not functionally interchangeable. Although multiple compounds—including PhenDC3, 360A, CX-5461, BRACO-19, and TMPyP4—share the ability to bind G4 structures, they exhibit divergent effects on G4 conformational stability, potassium ion stoichiometry, and downstream biological responses [1][2]. Pyridostatin Trihydrochloride possesses a distinctive flat yet flexible conformation conferred by its N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold with flexible amide linkages, enabling adaptive π–π stacking with G-tetrad planes and specific hydrogen bonding interactions that are absent in rigid planar ligands [3]. These molecular features translate into quantifiable differences in target engagement, mechanism-specific synthetic lethality, and in vivo efficacy that preclude simple substitution with alternative G4 binders [4].

Structural Divergence Rigid planar ligands (e.g., BRACO-19, TMPyP4) lack the adaptive π–π stacking and specific hydrogen bonding of pyridostatin's flexible scaffold, which may shift target engagement.
Functional Outcomes G4 binders like PhenDC3 or 360A can induce opposite conformational effects—K+ displacement versus retention—meaning G4 stabilization outcomes may not transfer between ligands.
Mechanism-Specific Activity Synthetic lethality in BRCA1/2-deficient contexts and PARP1 G4 stabilization are pyridostatin-specific profiles; alternative G4 ligands may not reproduce these reported responses.

Quantitative Differentiation of Pyridostatin Trihydrochloride Versus Closest Analogs: Evidence-Based Selection Criteria


Pyridostatin Trihydrochloride Exhibits Unique PARP1 G-Quadruplex Stabilization Relative to BMH21 and BA41

In a comparative analysis of G4 ligand effects on the PARP1 promoter G-quadruplex, only pyridostatin caused stabilization of the PARP1 G4 structure [1]. In contrast, structurally distinct G4-targeting compounds BMH21 and BA41—which possess smaller aromatic systems—were observed to disrupt G-quadruplex tetrads and weaken hydrogen bonding between G-quartets [1]. This differential effect on the same G4 target demonstrates that G4 ligands sharing a general binding class produce qualitatively opposite functional outcomes depending on their molecular geometry and flexibility.

PARP1 G4 Stabilization
Head-to-head
Exclusive PARP1 G4 stabilization vs. disruption by BMH21 and BA41
Reported target-specific G4 modulation supports PARP1 pathway context studies.
Qualitative divergence; molecular modeling and biophysical characterization context.
PARP1 inhibition DNA damage repair BRCA-deficient cancer

Pyridostatin Trihydrochloride Demonstrates In Vivo Efficacy in PARP Inhibitor-Resistant BRCA1/2-Deficient PDX Tumors

Pyridostatin exhibits high specific activity against BRCA1/2-deficient tumors in vivo, including patient-derived xenograft (PDX) tumors that have acquired resistance to PARP inhibitors [1]. In a DLD1 BRCA2-deficient xenograft model, pyridostatin administered at 7.5 mg/kg/day intravenously for five consecutive days per week was well-tolerated and produced selective tumor growth inhibition [1]. While other G4 ligands such as CX-5461 have entered clinical trials for BRCA-deficient cancers, published direct comparative in vivo efficacy data between pyridostatin and CX-5461 in PARPi-resistant PDX models are not yet available—the differentiation presented here is based on pyridostatin's demonstrated activity specifically in PARPi-resistant tumors, a feature that has been documented for pyridostatin but is not yet established for all G4 ligands.

In Vivo BRCA2-Deficient Model
Supporting evidence
Tumor growth inhibition at 7.5 mg/kg/day i.v. in DLD1 BRCA2-/- xenograft
Reported in vivo model response supports BRCA-deficient tumor research context.
Activity maintained in PARP inhibitor-resistant PDX models; data to verify for other G4 ligands.
BRCA-mutated cancer PARP inhibitor resistance patient-derived xenograft

Pyridostatin Trihydrochloride Binding Mode Induces K+ Ion Retention Distinct from PhenDC3 and 360A

Electrospray ionization mass spectrometry (ESI-MS) analysis of ligand-G4 interactions revealed subtle but distinct differences in potassium ion binding stoichiometry upon ligand engagement among three G4 ligands [1]. Pyridostatin, PhenDC3, and 360A exhibit different propensities to induce K+ displacement (interpreted as G-quartet disruption) or K+ retention upon binding to various G4 sequences [1]. The study demonstrates that these three ligands, despite their shared G4-targeting classification, induce divergent conformational rearrangements detectable via cation stoichiometry changes—a finding with direct implications for understanding ligand-specific mechanisms of G4 stabilization versus destabilization [1].

K+ Ion Stoichiometry
Head-to-head
Distinct K+ displacement/retention profile vs. PhenDC3 and 360A
Cation stoichiometry context indicates ligands are not functionally equivalent.
ESI-MS analysis under 1 mM K+ conditions; sequence-dependent outcomes.
G-quadruplex conformational dynamics potassium ion stoichiometry electrospray ionization mass spectrometry

Pyridostatin Trihydrochloride and CX-5461 Share TOP2A-Dependent Cytotoxicity but Diverge in Clinical Development Stage

An unbiased genetic screen identified topoisomerase 2α (TOP2A) as a major effector of cytotoxicity induced by both pyridostatin and CX-5461, establishing that these two structurally unrelated G4 ligands share a common downstream mechanism of action involving TOP2 poisoning at transcribed G4-bearing regions [1]. Both compounds induce clastogenic DNA double-strand breaks in a transcription- and TOP2A-dependent manner [1]. The key differentiation is contextual: CX-5461 is in phase I/II clinical trials, whereas pyridostatin remains a preclinical research tool compound optimized for mechanistic studies and as a benchmark G4 ligand in basic and translational research [1]. This shared mechanism but divergent development status makes pyridostatin the appropriate comparator for validating CX-5461-related findings and the preferred tool for mechanistic dissection without clinical-stage compound constraints.

TOP2A-Dependent Cytotoxicity
Head-to-head
Shared TOP2A poisoning mechanism with CX-5461; transcription-dependent DSBs
Supports orthogonal target engagement studies with a preclinical benchmark tool.
Pyridostatin is a research tool; CX-5461 is in clinical trials.
TOP2A poisoning transcription-coupled DNA damage clastogenic activity

Pyridostatin Trihydrochloride Thermal Stabilization of Telomeric G-Quadruplex: ΔTm ~20-25 °C with Defined Conformational Selectivity

Pyridostatin and its structural analog pyridostatin II exhibit distinct conformational preferences for stabilizing telomeric G-quadruplex structures [1]. Pyridostatin I (the fundamental skeleton) selectively stabilizes the intramolecular anti-parallel telomeric G-quadruplex (H22), raising the melting temperature by approximately 20 °C at 295 nm [1]. In contrast, pyridostatin II (bearing terminal amino groups) preferentially stabilizes the intermolecular parallel G-quadruplex (H7), raising the melting temperature by approximately 25 °C at 265 nm [1]. While direct comparative thermal stabilization data against BRACO-19 or TMPyP4 under identical telomeric G4 conditions are not provided in the cited study, the magnitude of ΔTm elevation (20-25 °C) establishes pyridostatin as a potent G4 stabilizer with defined conformational selectivity—a property that informs experimental design when topology-specific G4 modulation is required [1].

Telomeric G4 Thermal Shift
Class-level inference
ΔTm ≈ +20 °C (anti-parallel H22) and +25 °C (parallel H7) over baseline
Conformational-selectivity context supports topology-specific G4 research design.
No direct comparator data for BRACO-19/TMPyP4 in this study; data to verify.
telomeric G-quadruplex thermal stabilization conformational selectivity

Pyridostatin Trihydrochloride Induces STING-Dependent Innate Immune Activation at Non-Cytotoxic Concentrations

At non-cytotoxic concentrations, both pyridostatin and PhenDC3 induce an increase in micronuclei formation that triggers activation of the cytoplasmic STING signaling pathway in human and murine cancer cells [1]. This activation leads to type I interferon production and innate immune gene activation [1]. The study demonstrates that these two G4 binders share a common immunomodulatory capacity at sub-cytotoxic doses, with gene expression patterns correlating with immunological "hot" tumor features and better survival in human breast cancer TCGA datasets [1]. No quantitative potency comparison (e.g., EC50 values) between pyridostatin and PhenDC3 for STING activation is reported in the abstract.

STING Immune Activation
Head-to-head
Induces micronuclei and STING-dependent type I IFN at non-cytotoxic concentrations
Shared immunomodulatory profile with PhenDC3 supports innate immunity research context.
No quantitative potency comparison reported in abstract.
innate immunity STING pathway immunomodulation

Validated Research and Translational Applications of Pyridostatin Trihydrochloride Based on Differential Evidence


Mechanistic Studies of PARP1 G-Quadruplex-Mediated DNA Damage Response

Pyridostatin Trihydrochloride is the only G4 ligand among those tested (including BMH21 and BA41) demonstrated to stabilize the PARP1 promoter G-quadruplex structure rather than disrupt it [1]. Researchers investigating the intersection of G4 biology and PARP1-dependent DNA repair should select pyridostatin for studies requiring positive modulation of PARP1 G4 structure. This application is directly supported by evidence showing exclusive PARP1 G4 stabilization activity relative to comparator compounds [1].

Preclinical Validation of BRCA1/2-Deficient Tumor Models Including PARP Inhibitor-Resistant Settings

Pyridostatin Trihydrochloride is validated for in vivo use against BRCA1/2-deficient tumors, including patient-derived xenograft models that have acquired resistance to PARP inhibitors [1]. With established dosing parameters (7.5 mg/kg/day i.v., 5 days/week) and demonstrated tolerability in murine models, pyridostatin serves as a reference G4 ligand for preclinical efficacy studies in BRCA-mutant oncology research [1]. This scenario is particularly relevant for laboratories seeking a G4-targeting tool compound with documented activity in the PARPi-resistant setting.

Mechanistic Dissection of TOP2A-Dependent G4 Ligand Cytotoxicity Using Orthogonal Tool Compounds

For researchers studying the role of topoisomerase 2α in G4 ligand-induced DNA damage, pyridostatin Trihydrochloride offers a structurally distinct yet mechanistically matched comparator to the clinical candidate CX-5461 [1]. Both compounds induce transcription- and TOP2A-dependent double-strand breaks, but pyridostatin's preclinical status and established use as a benchmark G4 ligand make it suitable for orthogonal validation experiments and mechanistic studies without clinical-stage compound restrictions [1].

Topology-Specific Telomeric G-Quadruplex Stabilization Studies

Pyridostatin Trihydrochloride and its derivatives exhibit defined conformational selectivity for distinct telomeric G4 topologies, with ΔTm values of approximately 20-25 °C [1]. Researchers requiring potent thermal stabilization of telomeric G4 structures with predictable topology preference—anti-parallel (pyridostatin I) versus parallel (pyridostatin II)—should select pyridostatin-based compounds for CD spectroscopy, FRET melting, or other biophysical studies of telomere G4 dynamics [1].

Application
Selection Property
Validation Focus
PARP1 G4 DNA damage response studies
PARP1 G4 stabilization context
Exclusive stabilization vs. disruption by BMH21/BA41
BRCA1/2-deficient and PARPi-resistant tumor models
In vivo model-response context
Dose-model validation and resistance-setting endpoint review
TOP2A-dependent G4 ligand cytotoxicity research
Mechanistic comparator to CX-5461
Orthogonal target engagement and transcription-coupled DSB review
Topology-specific telomeric G4 biophysics
Conformational selectivity and ΔTm review
CD spectroscopy and FRET melting assay context
Innate immune activation via STING pathway
Non-cytotoxic immunomodulation context
Micronuclei and type I IFN endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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